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molecular formula C7H6BrFS B174236 2-Bromo-5-fluorothioanisole CAS No. 147460-43-3

2-Bromo-5-fluorothioanisole

Cat. No. B174236
M. Wt: 221.09 g/mol
InChI Key: JPRNOVPCJUSIBE-UHFFFAOYSA-N
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Patent
US08217032B2

Procedure details

Dissolve 2-bromo-5-fluoroaniline (25 g, 131 mmol) in methyldisulfide (220 mL) and heat to 75° C. under nitrogen. Add isoamyl nitrite (46 mL, 342 mmol) dropwise via an addition funnel trough a reflux condenser (˜1 drop/sec). Large exotherm may occur if addition is too fast. After addition is complete heat the reaction to 95° C. for 1 hour and cool to room temperature and concentrate in vacuo. Purify residue twice via silica gel chromatography eluting with hexanes to yield 22 g of 1-bromo-4-fluoro-2-methylsulfanyl-benzene (76%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1N.N(OCCC(C)C)=O.[CH3:18][S:19]SC>>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[S:19][CH3:18]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)F
Name
Quantity
220 mL
Type
reactant
Smiles
CSSC
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Large exotherm may occur if addition
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
is complete heat
CUSTOM
Type
CUSTOM
Details
the reaction to 95° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
WASH
Type
WASH
Details
Purify residue twice via silica gel chromatography eluting with hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)SC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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